molecular formula C14H14N2OS2 B3682032 (5Z)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3682032
M. Wt: 290.4 g/mol
InChI Key: GVOAQAWEVWVUNU-XFXZXTDPSA-N
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Description

(5Z)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by a thiazolidinone ring substituted with a pyrrolidinyl-benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-(pyrrolidin-1-yl)benzaldehyde with 2-thioxo-1,3-thiazolidin-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl or benzylidene groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced thiazolidinones

    Substitution: Substituted thiazolidinones with different functional groups

Scientific Research Applications

(5Z)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure but different substituents.

    Benzylidene Derivatives: Compounds with a benzylidene group attached to various core structures.

    Pyrrolidinyl Compounds: Compounds containing a pyrrolidinyl group attached to different core structures.

Uniqueness

(5Z)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of its thiazolidinone core, pyrrolidinyl group, and benzylidene substituent This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

(5Z)-5-[(4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c17-13-12(19-14(18)15-13)9-10-3-5-11(6-4-10)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2,(H,15,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOAQAWEVWVUNU-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

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